

# An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Nitroadamantane

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## Compound of Interest

Compound Name: **1-Nitroadamantane**

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## Abstract

**1-Nitroadamantane**, a key derivative of the rigid, cage-like hydrocarbon adamantane, serves as a versatile intermediate in synthetic chemistry and holds significant potential in medicinal chemistry and materials science. Its unique three-dimensional structure and the electronic properties imparted by the nitro group give rise to a distinct set of physicochemical characteristics that are crucial for its application and handling. This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Nitroadamantane**, including its structural and spectroscopic data, thermal stability, and reactivity. Detailed experimental protocols for its synthesis, purification, and characterization are also presented to provide a practical resource for researchers. The information compiled herein is intended to support the effective utilization of **1-Nitroadamantane** in drug discovery, the development of high-energy materials, and other advanced scientific applications.

## Introduction: The Significance of the Adamantane Cage and Nitro Functionalization

The adamantane moiety, with its diamondoid-like, strain-free cage structure, has garnered considerable interest in medicinal chemistry. Its inherent lipophilicity, metabolic stability, and rigid framework make it an attractive scaffold for the design of therapeutic agents. The

introduction of functional groups onto the adamantane core allows for the modulation of its properties and the creation of derivatives with diverse biological activities.

**1-Nitroadamantane** emerges as a particularly important derivative. The strong electron-withdrawing nature of the nitro group significantly influences the electronic and steric environment of the adamantane cage, impacting its reactivity and potential as a pharmacophore. This guide delves into the fundamental physicochemical characteristics of **1-Nitroadamantane**, providing a foundational understanding for its application in various scientific domains.

## Molecular and Physicochemical Properties

The physicochemical properties of **1-Nitroadamantane** are summarized in the table below. It is important to note that some variation in reported values, particularly for the melting point, exists in the literature. This can be attributed to differences in experimental conditions and sample purity.

| Property          | Value   | Source(s)                               |
|-------------------|---|---|
| Molecular Formula | $C_{10}H_{15}NO_2$  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 181.23 g/mol  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Melting Point     | 159 °C (Note: some sources report 85-86 °C)   | <a href="#">[1]</a>                     |
| Boiling Point     | $277.1 \pm 7.0$ °C at 760 Torr  | <a href="#">[1]</a>                     |
| Density           | $1.19 \pm 0.1$ g/cm <sup>3</sup> (20 °C, 760 Torr)  | <a href="#">[1]</a>                     |
| Appearance        | Colorless to light yellow solid   | <a href="#">[1]</a>                     |
| Solubility        | Slightly soluble in chloroform, sparingly soluble in methanol. Quantitative data not readily available. | <a href="#">[1]</a>                     |
| logP (calculated) | 2.7   | <a href="#">[3]</a>                     |
| pKa (estimated)   | ~17 (in DMSO, based on analogous nitroalkanes)  | <a href="#">[4]</a>                     |

Note on Melting Point Discrepancy: The significant difference in reported melting points (159 °C vs. 85-86 °C) highlights the importance of sample purity and analytical technique. The higher value is more frequently cited in chemical supplier databases. Researchers should verify the melting point of their synthesized or procured **1-Nitroadamantane**.

## Spectroscopic Profile

The structural elucidation of **1-Nitroadamantane** is primarily achieved through a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The highly symmetrical structure of the adamantane cage results in a relatively simple NMR spectrum.

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum of adamantane itself shows two broad signals. In **1-Nitroadamantane**, the introduction of the nitro group at a bridgehead position (C1) will deshield the adjacent protons. The expected spectrum would show distinct signals for the protons at the bridgehead positions (C3, C5, C7) and the methylene protons (C2, C4, C6, C8, C9, C10).
- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum of adamantane exhibits two peaks corresponding to the methine and methylene carbons. For **1-Nitroadamantane**, the carbon atom attached to the nitro group (C1) will be significantly downfield. The other carbon signals will also experience shifts due to the inductive effect of the nitro group. The chemical shifts in adamantane derivatives are influenced by 'through-the-bonds' interactions of polar groups.<sup>[5]</sup> <sup>[6]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Nitroadamantane** provides key information about its functional groups. The most prominent absorption bands are associated with the nitro group.

| Wavenumber (cm <sup>-1</sup> ) | Assignment                            | Intensity |
|--------------------------------|---------------------------------------|-----------|
| ~2900-3000                     | C-H stretching (adamantane cage)      | Strong    |
| ~1540-1560                     | Asymmetric NO <sub>2</sub> stretching | Strong    |
| ~1350-1370                     | Symmetric NO <sub>2</sub> stretching  | Strong    |
| ~1450                          | CH <sub>2</sub> scissoring            | Medium    |

The presence of strong absorption bands in the ~1550 cm<sup>-1</sup> and ~1360 cm<sup>-1</sup> regions is a clear indicator of the nitro functional group.<sup>[7]</sup><sup>[8]</sup><sup>[9]</sup>

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1-Nitroadamantane** reveals characteristic fragmentation patterns. The molecular ion peak (M<sup>+</sup>) is expected at m/z 181. The fragmentation of nitroadamantanes typically begins with the consecutive loss of the NO<sub>2</sub> groups, followed by the fragmentation of the adamantane hydrocarbon cage.<sup>[10]</sup> Pyrolysis studies have shown that

the decomposition of **1-nitroadamantane** primarily leads to the formation of benzene and alkyl-substituted benzenes.[10]

## Synthesis and Purification

The synthesis of **1-Nitroadamantane** is typically achieved through the direct nitration of adamantane.

## Experimental Protocol: Synthesis of 1-Nitroadamantane

This protocol is based on a microwave-assisted synthesis method.[1]

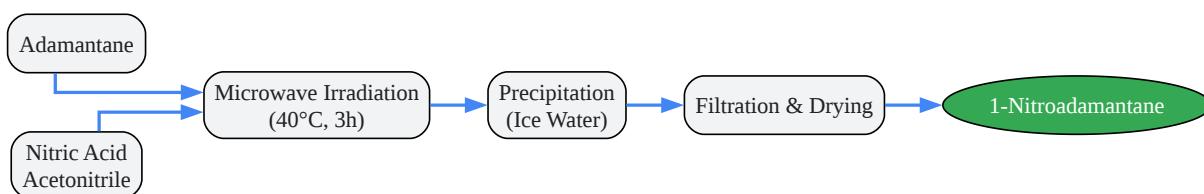
### Materials:

- Adamantane
- Nitric acid (concentrated)
- Acetonitrile
- Microwave reactor
- Round-bottom flask
- Ice water bath
- Filtration apparatus

### Procedure:

- In a round-bottom flask suitable for microwave synthesis, cautiously add 6.84 g (0.05 mol) of adamantane to 21 mL (0.5 mol) of nitric acid over a period of 20 minutes with stirring.
- Continue stirring the suspension for an additional 30 minutes.
- Add 29 mL (0.5 mol) of acetonitrile to the reaction mixture.
- Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.[1]

- After the reaction is complete, cool the flask in an ice water bath.
- Add 370 mL of ice water to the reaction mixture and stir for 30 minutes at 0-5°C to precipitate the product.
- Collect the solid product by filtration, wash with cold water, and dry.



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Caption: General workflow for the synthesis of **1-Nitroadamantane**.

## Purification by Recrystallization

The crude **1-Nitroadamantane** can be purified by recrystallization to obtain a product with a sharp melting point.

Protocol: Recrystallization from Ethanol-Water

This two-solvent recrystallization method is effective when a compound is highly soluble in one solvent (ethanol) even at low temperatures, but insoluble in another miscible solvent (water).

[11][12]

- Dissolution: Dissolve the crude **1-Nitroadamantane** in a minimum amount of hot ethanol.
- Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
- Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears.

- Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol-water mixture.
- Drying: Dry the crystals thoroughly.

## Reactivity and Stability

### Acidity and Nitronate Anion Formation

The primary and secondary nitroalkanes are acidic due to the strong electron-withdrawing effect of the nitro group on the  $\alpha$ -hydrogens. While **1-Nitroadamantane** lacks  $\alpha$ -hydrogens, the nitro group significantly influences the reactivity of the adamantane cage. The estimated  $pK_a$  of approximately 17 in DMSO for analogous nitroalkanes provides a benchmark for its acidic character.<sup>[4]</sup>

### Thermal Stability

**1-Nitroadamantane** exhibits moderate thermal stability. Pyrolysis studies indicate that its decomposition primarily yields aromatic compounds.<sup>[10]</sup> The thermal decomposition of nitro compounds can be complex, and for energetic materials, this is a critical parameter.

### Chemical Reactivity

The nitro group of **1-Nitroadamantane** can undergo various chemical transformations. Reduction of the nitro group can yield 1-aminoadamantane (amantadine), a valuable pharmaceutical. The adamantane cage itself is generally resistant to oxidation under mild conditions.

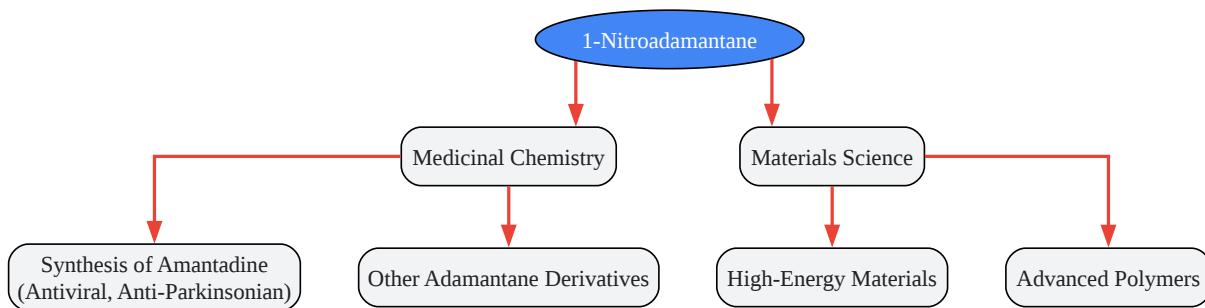
### Applications in Research and Development

The unique properties of **1-Nitroadamantane** make it a valuable building block in several areas:

- Medicinal Chemistry: Adamantane derivatives are widely used in drug development.<sup>[13][14]</sup> **1-Nitroadamantane** serves as a key intermediate in the synthesis of other

functionalized adamantanes. For instance, its reduction leads to 1-aminoadamantane (amantadine), an antiviral and anti-Parkinsonian drug.[16] The lipophilicity and rigidity of the adamantane core can improve the pharmacokinetic properties of drug candidates.[17]

- Materials Science: The high thermal stability and density of adamantane derivatives are of interest in the development of high-energy materials and advanced polymers. The nitro group in **1-Nitroadamantane** makes it a potential precursor for energetic compounds.



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Caption: Key application areas of **1-Nitroadamantane**.

## Conclusion

**1-Nitroadamantane** is a molecule of significant interest due to the unique combination of the rigid, lipophilic adamantane cage and the electron-withdrawing nitro group. This guide has provided a detailed overview of its physicochemical properties, spectroscopic characteristics, synthesis, and applications. A thorough understanding of these fundamental aspects is essential for researchers and scientists working with this versatile compound in the fields of medicinal chemistry, materials science, and beyond. The provided experimental protocols offer a practical starting point for the synthesis and purification of **1-Nitroadamantane**, enabling its further exploration and utilization in innovative research and development endeavors.

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